N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide
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Overview
Description
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in the compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to structurally resemble the amide bond, mimicking an E or a Z amide bond . This suggests that the compound may interact with its targets through these properties, leading to changes in the targets’ functions.
Biochemical Pathways
Given the broad applications of 1,2,3-triazoles in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology , it can be inferred that the compound may influence various biochemical pathways, leading to downstream effects.
Result of Action
It is known that 1,2,3-triazoles have shown versatile biological activities . This suggests that the compound may have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.
Action Environment
It is known that the activation barrier of some reactions can be overcome under certain conditions, such as heating . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid reacts with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for electrophilic aromatic substitution include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the triazole and thiophene rings, which are known to exhibit biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a thiophene ring.
N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different substitution pattern on the triazole ring.
N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
Uniqueness
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide is unique due to the combination of the triazole ring, thiophene ring, and carboxamide group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHOCVNMQMBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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